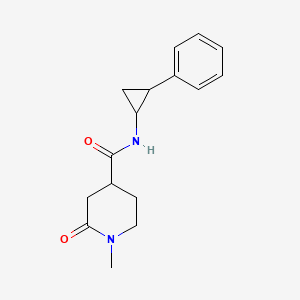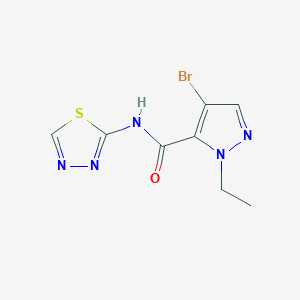
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide, also known as PAC-1, is a small molecule that has shown potential for cancer treatment. It was first identified in 2008 by researchers at the University of Illinois at Urbana-Champaign. PAC-1 has been found to selectively induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy.
作用機序
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been found to selectively induce apoptosis in cancer cells through a novel mechanism. It works by binding to procaspase-3, an inactive precursor to the enzyme caspase-3, which plays a key role in the apoptotic pathway. This binding activates procaspase-3, leading to the activation of caspase-3 and subsequent apoptosis of the cancer cell.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has a selective effect on cancer cells, inducing apoptosis while leaving healthy cells unharmed. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has also been found to have minimal toxicity in animal studies, suggesting that it may be a safe and effective treatment option.
実験室実験の利点と制限
One of the main advantages of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to optimize its efficacy.
将来の方向性
There are several potential future directions for research on 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide in combination with other cancer therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to identify potential biomarkers for patient selection.
合成法
The synthesis of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylcyclopropylamine with ethyl acrylate. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then reacted with 4-chloro-1-methylpiperidine-2,6-dione to form 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide.
科学的研究の応用
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential as a cancer treatment agent, as well as its mechanism of action and physiological effects.
特性
IUPAC Name |
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-7-12(9-15(18)19)16(20)17-14-10-13(14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXNTVUZJYTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)